2,2-Dimethylchroman-6-carboxylic acid
Description
Significance of Chroman Scaffolds in Chemical Biology
The chroman scaffold, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene (B151609) ring, represents a privileged structure in medicinal chemistry and chemical biology. These frameworks are integral components of a wide array of natural products and synthetic molecules that exhibit significant biological activities. The structural rigidity and three-dimensional nature of the chroman ring system make it an excellent platform for the development of selective ligands for various biological targets. The versatility of the chroman scaffold allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the discovery of chroman-based compounds with diverse therapeutic potential.
Scope and Focus of 2,2-Dimethylchroman-6-carboxylic Acid Research
Within the broader class of chroman derivatives, this compound has been a subject of specific research interest, primarily for its potential applications in medicinal chemistry. A notable area of investigation involves its use as a core structure in the design of potential therapeutic agents. For instance, a series of (2,2-dimethylchroman-6-yl)alkanoic acids have been synthesized and evaluated for their antigelling properties in the context of sickle cell disease research. nih.gov The rationale for this research is that the hydrophobic chroman portion of the molecule could interact with nonpolar regions of hemoglobin S, while the carboxylic acid side chain provides a point for further modification and interaction. nih.gov This focused research highlights the utility of the this compound framework as a valuable building block for developing targeted therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYIRKGALNGKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278429 | |
| Record name | 2,2-dimethylchroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-47-6 | |
| Record name | NSC106255 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC7291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylchroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
2,2-Dimethylchroman-6-carboxylic acid is a solid organic compound at room temperature. Its core structure is characterized by the fusion of a dihydropyran ring, substituted with two methyl groups at position 2, and a benzene (B151609) ring bearing a carboxylic acid group at position 6.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carboxylic acid | bldpharm.comlookchem.com |
| CAS Number | 2039-47-6 | bldpharm.compharmint.net |
| Molecular Formula | C₁₂H₁₄O₃ | bldpharm.com |
| Molecular Weight | 206.24 g/mol | bldpharm.com |
| Physical State | Solid | N/A |
Note: To interact with the table, please refer to the digital version of this article.
Biological Activity Profiling and Mechanistic Investigations Preclinical Focus
Enzymatic Target Modulation
Sirtuin 2 (SIRT2) Inhibition and Related Pathways
Currently, there is no publicly available scientific literature or data detailing the direct inhibitory activity of 2,2-Dimethylchroman-6-carboxylic acid on the Sirtuin 2 (SIRT2) enzyme or its related signaling pathways.
Alpha-Glucosidase Inhibitory Activity
There is no available research documenting the effects of this compound on the activity of the alpha-glucosidase enzyme.
Human DNA Polymerase Beta (pol β) Inhibition
The scientific literature does not currently contain studies investigating the inhibitory potential of this compound against human DNA Polymerase Beta (pol β).
Aldose Reductase Inhibitory Activity
There are no published preclinical findings on the inhibitory action of this compound against the aldose reductase enzyme.
Nuclear Factor-kappaB (NF-κB) Activation Inhibition
Information regarding the ability of this compound to inhibit the activation of the Nuclear Factor-kappaB (NF-κB) pathway is not available in the current body of scientific research.
Cellular Pathway Perturbations
Research into the biological effects of closely related analogues, specifically (2,2-dimethylchroman-6-yl)alkanoic acids, has been conducted to evaluate their potential as antigelling agents. These studies were based on the hypothesis that such compounds might interact with nonpolar sites within the "donor-acceptor" regions of hemoglobin S through hydrophobic bonding.
A series of five (2,2-dimethylchroman-6-yl)alkanoic acids, varying by the length of the alkanoic acid side-chain, were synthesized and assessed for their antigelling properties. The findings indicated that several of these derivatives are moderately potent antigelling agents. However, the investigation also concluded that the effect of these compounds on shifting the allosteric equilibrium of hemoglobin S was minimal or negligible. The weak activity observed for some of the acids at lower concentrations was suggested to be a result of either weak binding affinities or binding to multiple sites, including non-active ones.
Table 1: Investigated (2,2-dimethylchroman-6-yl)alkanoic acids and their observed activity
| Compound Name | Side-Chain Moiety | Observed Activity |
|---|---|---|
| (2,2-Dimethylchroman-6-yl)acetic acid | -CH₂COOH | Moderately potent antigelling agent |
| 3-(2,2-Dimethylchroman-6-yl)propanoic acid | - (CH₂)₂COOH | Moderately potent antigelling agent |
| 4-(2,2-Dimethylchroman-6-yl)butanoic acid | - (CH₂)₃COOH | Moderately potent antigelling agent |
| 5-(2,2-Dimethylchroman-6-yl)pentanoic acid | - (CH₂)₄COOH | Moderately potent antigelling agent |
Modulation of Intercellular Adhesion Molecule-1 (ICAM-1) Expression on Human Endothelial Cells
Preclinical research data specifically investigating the direct effects of this compound on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells are not extensively available in the reviewed scientific literature. While the modulation of ICAM-1 is a critical aspect of inflammatory responses and a target for various therapeutic agents, dedicated studies on this particular chroman derivative's activity in this context have not been prominently reported.
Effects on Pancreatic Beta-Cell Function and Insulin (B600854) Secretion Regulation
There is a lack of specific preclinical studies in the accessible scientific literature detailing the effects of this compound on pancreatic beta-cell function and the regulation of insulin secretion. The role of various fatty and carboxylic acids in beta-cell physiology is an area of active investigation, but research has not specifically focused on this compound's impact on insulin release, beta-cell viability, or related signaling pathways.
Impact on Vascular Smooth Muscle Cells (Vasorelaxant Activity)
Specific preclinical data on the direct impact of this compound on vascular smooth muscle cells and its potential vasorelaxant activity are not detailed in the currently reviewed literature. While chroman and carboxylic acid derivatives are explored for various cardiovascular effects, dedicated mechanistic studies on this compound's influence on vascular tone are not available.
Anti-Gelling Activity on Hemoglobin S and Hydrophobic Binding Mechanisms
Research has been conducted on a series of (2,2-dimethylchroman-6-yl)alkanoic acids, including the parent carboxylic acid, as potential anti-gelling agents for hemoglobin S (HbS), the key pathological component of sickle cell disease. nih.gov The primary mechanism of action was theorized to be the hydrophobic binding of these molecules to nonpolar sites within the "donor-acceptor" regions of HbS, which are involved in the polymerization process that leads to red blood cell sickling. nih.gov
A study involving five different (2,2-dimethylchroman-6-yl)alkanoic acids, which varied by the length of the side-chain, found them to be moderately potent antigelling agents. nih.gov The effect of these compounds on the allosteric equilibrium of hemoglobin was reported to be small or negligible. nih.gov The observed weak activity for some of the acids at lower concentrations was suggested to be due to either weak binding affinities or the possibility of binding to multiple sites, not all of which are active in preventing gelling. nih.gov
Table 1: Investigated (2,2-dimethylchroman-6-yl)alkanoic Acids and Activity (This interactive table summarizes the class of compounds tested for antigelling activity.)
| Compound Class | Number of Side-Chain Carbons | Reported Potency | Proposed Mechanism |
|---|---|---|---|
| (2,2-dimethylchroman-6-yl)alkanoic acids | 1 to 4 | Moderately Potent | Hydrophobic bonding to HbS |
Antioxidant and Anti-inflammatory Mechanisms in Preclinical Models
While carboxylic acids as a chemical class are known to possess potential antioxidant and anti-inflammatory properties, specific preclinical data focusing on the mechanisms of this compound are not well-documented in the available literature. General studies indicate that compounds with chroman and phenolic acid structures can act as free radical scavengers and modulate inflammatory pathways, but dedicated investigations into this specific molecule's efficacy and mechanisms in preclinical models are limited.
Biophysical Interactions
ATP-Sensitive Potassium Channel (KATP) Modulation
There are no specific preclinical findings in the reviewed scientific literature that describe the interaction or modulatory effects of this compound on ATP-sensitive potassium (KATP) channels. These channels are crucial in various physiological processes, including insulin secretion and vascular tone regulation, but their interaction with this particular compound has not been a subject of published research.
Broad-Spectrum Preclinical Biological Activities of Related Chroman Derivatives
The chroman ring system is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds, endowing them with a wide array of biological activities. rjptonline.org Preclinical research has extensively demonstrated that derivatives of chroman and the closely related chromene and chromanone structures possess significant potential in various therapeutic areas. orientjchem.orgresearchgate.net These activities stem from their ability to interact with diverse cellular targets, influencing key biological pathways. orientjchem.org Structure-activity relationship (SAR) studies are a continuous focus, aiming to enhance the bioactivity of the chroman core through targeted functionalization. orientjchem.org The lipophilic nature of the benzopyran structure in many derivatives facilitates their passage across cell membranes, contributing to their biological efficacy. researchgate.net
Anticancer Activity
Chromanone and its derivatives have shown significant cytotoxic effects against various human cancer cell lines. orientjchem.orgnih.gov Mechanistic studies reveal that their anticancer actions are often multifaceted. For instance, some 4H-chromene derivatives induce cytotoxicity by disrupting tumor vasculature and causing microtubule depolarization. orientjchem.org
A systematic evaluation of chromanone derivatives against cancerous (MCF-7, DU-145, A549) and normal (SV-HUC-1) cell lines revealed that structural variations significantly influence selectivity. nih.gov Specifically, derivatives with a 2-methylpyrazoline substitution showed enhanced selectivity for cancer cells over normal cells. nih.gov One such compound, a 3-chlorophenylchromanone derivative (B2), was highly cytotoxic to A549 lung cancer cells while being less effective against other cancer and normal cell lines. nih.gov In another study, novel spirocyclic chroman derivatives were developed as inhibitors of the p300/CBP histone acetyltransferase (HAT), a target in cancer therapy. nih.gov The most potent of these, compound B16, inhibited the proliferation of enzalutamide-resistant prostate cancer cells (22Rv1) with an IC50 value of 96 nM and demonstrated tumor growth inhibition in a xenograft model. nih.gov
Furthermore, chroman-4-one and chromone-based compounds have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer. acs.orgacs.org These inhibitors demonstrated antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines, which correlated with their SIRT2 inhibition potency and an increase in the acetylation of α-tubulin, a known SIRT2 substrate. acs.org The antiproliferative activity of flavanone/chromanone derivatives in colon cancer cell lines, such as HCT 116 and SW620, has also been documented, with some compounds exhibiting IC50 values in the low micromolar range (8–20 µM), comparable to cisplatin. nih.gov The mechanism in these cases can involve the induction of reactive oxygen species (ROS), leading to oxidative stress and cancer cell death. nih.gov
Interactive Data Table: Anticancer Activity of Chroman Derivatives
| Compound Class/Derivative | Cancer Cell Line | Observed Effect | IC50 Value | Source |
|---|---|---|---|---|
| Spirocyclic chroman derivative (B16) | 22Rv1 (Prostate) | Inhibition of proliferation | 96 nM | nih.gov |
| Flavanone/Chromanone derivative 1 | HCT 116, SW620 (Colon) | Inhibition of proliferation | 8–20 µM | nih.gov |
| Chromanone derivatives (Group B) | MCF-7, DU-145, A549 | Selective cytotoxicity | Lower than normal cells | nih.gov |
| 3-Chlorophenylchromanone (B2) | A549 (Lung) | Strong cytotoxicity | Not specified | nih.gov |
| Chromone derivatives (91, 92, 93) | HepG-2 (Liver) | Cytotoxic activity | 2.41, 2.59, 2.53 µg/mL | orientjchem.org |
| Chromone derivatives (91, 92, 93, 94) | HCT-116 (Colon) | Cytotoxic activity | 4.98, 5.44, 5.32, 5.20 µg/mL | orientjchem.org |
| Chromone derivatives (91, 92, 93, 94) | MCF-7 (Breast) | Cytotoxic activity | 6.72, 6.99, 6.84, 6.52 µg/mL | orientjchem.org |
Anti-inflammatory Activity
Chroman derivatives have demonstrated notable anti-inflammatory properties in various preclinical models. nih.govnih.gov Their mechanisms often involve the modulation of key inflammatory mediators and signaling pathways. For example, certain flavonoids, which are naturally occurring chromenes, can reduce inflammation by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase. ijpsjournal.com
A series of novel 4-ferrocenylchroman-2-one derivatives were synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. nih.gov The most potent compound, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h), significantly inhibited the production of NO, as well as the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Mechanistic studies indicated that this compound exerts its anti-inflammatory effect by inhibiting the activation of the NF-κB and MAPKs signaling pathways. nih.gov Similarly, a synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, also downregulated NO and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated macrophages. nih.gov In a rat model of carrageenan-induced paw edema, this compound potently reduced inflammation by inhibiting the expression of iNOS and COX-2 in the paw tissue. nih.gov Another study showed that certain 4H-chromene and chromeno[2,3-b]pyridine derivatives powerfully inhibited TNF-α-induced NO production in chondrocytes. researchgate.net
Antimicrobial Activity
The chromene scaffold is a key component of compounds showing broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpsjournal.com These derivatives can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which disrupts DNA replication and cell division. ijpsjournal.com Some chromenes can also compromise bacterial membranes, leading to cell lysis. ijpsjournal.com
Studies have highlighted the effectiveness of 4H-chromene derivatives against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. ijpsjournal.com A series of spiropyrrolidines tethered with a chroman-4-one scaffold exhibited antibacterial potential with Minimum Inhibitory Concentration (MIC) values ranging from 32–250 µg/mL. mdpi.com Specifically, some of these compounds displayed higher activity against Bacillus subtilis and Staphylococcus epidermidis (MIC = 32 µg/mL) than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com Substituted 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide derivatives also showed marked inhibitory activity against Staphylococcus aureus and Shigella flexneri. medwinpublishers.com Structure-activity relationship studies in this case suggested that compounds with secondary amines, particularly those with bulkier alkyl groups, had better antibacterial activity. medwinpublishers.com
Interactive Data Table: Antimicrobial Activity of Chroman Derivatives
| Compound Class/Derivative | Target Organism | Activity Type | MIC Value | Source |
|---|---|---|---|---|
| Spiropyrrolidine-chroman-4-one (4a-d) | B. subtilis, S. epidermis | Antibacterial | 32 µg/mL | mdpi.com |
| Spiropyrrolidine-chroman-4-one (general) | Gram-positive & Gram-negative bacteria | Antibacterial | 32–250 µg/mL | mdpi.com |
| 2-Styrylchromone (16) | Various bacteria | Antibacterial | Good inhibitory activity | |
| 2-Styrylchromone (15) | Various fungi | Antifungal | Better than other tested styrylchromones | |
| Substituted 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | S. aureus, S. flexneri | Antibacterial | Marked inhibition | medwinpublishers.com |
Antioxidant Activity
Many chroman derivatives, particularly those with a phenolic hydroxyl group, are potent antioxidants. nih.govresearchgate.net The chromanol ring is the core structure of tocopherols (B72186) (Vitamin E), the primary lipid-soluble antioxidants in biological membranes. Their mechanism involves the reduction of oxygen-centered radicals. nih.gov The efficiency of these compounds is determined by the rate of their reaction with radicals and the stability of the resulting antioxidant-derived radical. nih.gov
Research on synthetic chromanols has aimed to improve upon the antioxidant properties of natural compounds like α-tocopherol. nih.gov For example, a dimeric derivative, twin-chromanol, demonstrated better radical scavenging properties and its corresponding radical had a slower rate of disproportionation compared to α-tocopherol. nih.gov Furthermore, the twin-chromanol radical was more rapidly reduced back to its active form by ascorbate (B8700270) and ubiquinol. nih.gov Synthetic benzylidene chromanone derivatives have also shown significant antioxidant capacity in DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov SAR studies indicate that substitutions at the C-2 and C-3 positions of the chromanone scaffold can yield potent antioxidant compounds. nih.gov
Influence of Substituent Effects on Biological Efficacy
Research into 4,6-disubstituted 2,2-dimethylchromans has demonstrated that a progressive increase in the steric bulk of chemical groups at both the 4- and 6-positions leads to a corresponding enhancement of their inhibitory effects on insulin release. nih.gov This suggests that larger substituents may promote more effective binding or induce a more favorable conformational change in the target protein, likely an ATP-sensitive potassium channel. nih.gov
In a related context, studies on other chroman carboxylic acid derivatives, such as 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, provide further insight into substituent effects. nih.gov In this series, the introduction of methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) groups onto a pendant phenyl ring resulted in potent inhibitors of nuclear factor-kappaB (NF-κB) activation. nih.gov Conversely, compounds bearing hydroxyl (-OH) or methoxy (B1213986) (-OCH3) substituents were found to be inactive. nih.gov This stark difference in activity highlights the critical role of the substituent's electronic and lipophilic character in modulating biological response. The most active compound in this series featured a 4-chloro substituent on the phenyl ring, indicating a specific electronic and steric requirement for optimal activity. nih.gov
The general principle that the nature of substituents incorporated into a core structure plays a significant role in either enhancing or diminishing biological efficacy is a cornerstone of medicinal chemistry. nih.gov These findings underscore the importance of systematic substitution to probe the chemical space around the this compound core to optimize its therapeutic potential.
Table 1: Effect of Phenyl Ring Substituents on NF-κB Inhibition by 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides This interactive table summarizes the findings from a study on related chroman derivatives, illustrating the impact of different substituents.
| Substituent on Phenyl Ring | Biological Activity (NF-κB Inhibition) | Potency (IC50) |
|---|---|---|
| -OH | Inactive | - |
| -OCH3 | Inactive | - |
| -CH3 | Potent Inhibitor | 6.0-60.2 µM |
| -CF3 | Potent Inhibitor | 6.0-60.2 µM |
| -Cl | Potent Inhibitor | 6.0-60.2 µM |
| 4-Cl | Most Active | 4x more potent than reference |
Data sourced from a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substitutedphenylamides. nih.gov
Impact of Side Chain Modifications on Target Affinity and Selectivity
Modifications to the carboxylic acid side chain of the 2,2-dimethylchroman (B156738) core are a key strategy for modulating target affinity and selectivity. The length, flexibility, and chemical nature of this side chain can significantly influence how the molecule interacts with its biological target.
In the development of potential antisickling agents based on the this compound scaffold, the length of the alkanoic acid side chain was a critical variable. nih.gov A series of (2,2-dimethylchroman-6-yl)alkanoic acids were synthesized with side chains containing one to four carbon atoms. nih.gov These compounds were found to be moderately potent antigelling agents, with their activity rationalized by their ability to bind to specific regions of the hemoglobin S protein. nih.gov The variation in side chain length directly impacts the molecule's ability to fit within the binding pocket and establish effective interactions. nih.gov
The principle that side chain modifications are crucial for biological activity is well-established. Appropriate alterations can improve intermolecular packing and boost desired effects. nih.gov For instance, the length of alkyl chains can dramatically influence intermolecular arrangements and orbital overlap. nih.gov Furthermore, incorporating specific functional groups, such as a carboxylic acid (-COOH), into a side chain can provide critical interaction points and confer sensing functionalities. nih.gov
Table 2: Influence of Alkanoic Acid Side Chain Length on the Antisickling Activity of (2,2-Dimethylchroman-6-yl)alkanoic Acids This interactive table shows the effect of modifying the carbon chain length on biological activity.
| Number of Carbon Atoms in Side Chain | Designed Target Interaction | Observed Biological Activity |
|---|---|---|
| 1-4 | Interaction at the acceptor site of hemoglobin S | Moderately potent antigelling agents |
Data based on research into (2,2-dimethylchroman-6-yl)alkanoic acids as potential antisickling agents. nih.gov
Stereochemical Implications for Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often has profound implications for biological activity. For chiral molecules like many 2,2-dimethylchroman derivatives, the different enantiomers or diastereomers can exhibit significantly different potencies and effects.
A key finding in the study of 2,2-dimethylchroman derivatives is that stereochemistry plays a decisive role in their biological function. For one such compound, the dextrorotatory enantiomer was found to be more potent at inhibiting the insulin secretory process than its levorotatory counterpart. nih.gov This demonstrates that the biological target, likely an ion channel, can stereoselectively distinguish between the two enantiomers, with one fitting into the binding site more effectively than the other. nih.gov
This phenomenon is not unique to this class of compounds. In many cases, stereochemistry is a primary driver for both potency and pharmacokinetics. nih.gov The specific 3D shape of a molecule can affect its interaction with protein transport systems, leading to stereospecific uptake into cells. nih.gov For other classes of bioactive molecules, it has been observed that isomers with a specific absolute configuration, often corresponding to that of a natural product, are consistently the most potent. nih.govresearchgate.net This suggests that biological targets have evolved to recognize specific spatial arrangements, and a molecule's ability to mimic this arrangement is crucial for its activity. The differences in potency between stereoisomers can be attributed to differential target binding or stereoselective uptake mechanisms. nih.gov
Ligand Design Considerations for Receptor/Enzyme Interactions
The rational design of ligands based on the this compound scaffold requires careful consideration of the intended receptor or enzyme target. Key principles include optimizing hydrophobic interactions, establishing specific hydrogen bonds, and ensuring shape complementarity with the binding site.
In the design of (2,2-dimethylchroman-6-yl)alkanoic acids as antisickling agents, the primary consideration was to promote binding to nonpolar sites within the "donor-acceptor" regions of hemoglobin S. nih.gov The chroman ring system itself provides a significant hydrophobic component, which is a critical feature for this intended interaction. nih.gov
More broadly, effective ligand design often involves creating molecules that fit within a well-defined binding pocket. In many receptors, such as the hydroxy-carboxylic acid receptor 2 (HCAR2), ligands are held in a deep pocket that is enclosed by extracellular loops, which act as a "lid" once the ligand is bound. nih.govresearchgate.net The affinity of a ligand is determined by a network of interactions within this pocket, including hydrogen bonds with specific amino acid residues. nih.gov
Therefore, when designing new derivatives of this compound, it is crucial to consider the architecture of the target's binding site. A pharmacophore model, which defines the essential features required for binding, often includes hydrogen-bond donors and acceptors, as well as aromatic or hydrophobic regions. ttuhsc.edu The carboxylic acid group of the parent compound is a potent hydrogen-bond donor and acceptor, while the dimethylchroman core provides the hydrophobic character. Modifying the molecule to better match the specific arrangement of these features in a target receptor is a fundamental strategy for increasing affinity and selectivity. ttuhsc.eduresearchgate.net
Spectroscopic and Analytical Data
Interactive Data Table: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the benzene (B151609) ring. The aliphatic protons of the chroman ring would appear further upfield (approx. 1.8-2.8 ppm). A characteristic singlet for the two methyl groups at the C2 position would be present (approx. 1.3 ppm). The acidic proton of the carboxylic acid group would typically appear as a broad singlet far downfield (10-13 ppm). princeton.edulibretexts.orglibretexts.orgresearchgate.net |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. Aromatic carbons would appear between 110-160 ppm. The aliphatic carbons of the chroman ring and the gem-dimethyl groups would be found in the upfield region of the spectrum (approx. 20-80 ppm). princeton.eduoregonstate.edulibretexts.org |
| Mass Spectrometry | In mass spectrometry using electron ionization, a prominent molecular ion peak would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). libretexts.org |
Note: Predicted data is based on general spectroscopic principles for the constituent functional groups.
Metabolic Fate and Pharmacokinetic Research in Vitro and Animal Models
Absorption Mechanisms and Transport Studies (e.g., Caco-2 Cell Models)
The intestinal absorption of a compound is a key determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell monolayer, are widely used to predict human intestinal permeability. nih.gov These cells, derived from human colon adenocarcinoma, differentiate to form a barrier with tight junctions and express various transporters, thus mimicking the intestinal epithelium. nih.govcreative-bioarray.com
For a molecule like 2,2-Dimethylchroman-6-carboxylic acid, its absorption characteristics would be influenced by its physicochemical properties, including lipophilicity and potential for interacting with membrane transporters. Compounds with a chroman scaffold can exhibit a range of permeabilities. For instance, some heterocyclic compounds have demonstrated high permeability across Caco-2 monolayers, suggesting that they are well-absorbed. nih.gov The permeability is often assessed by calculating the apparent permeability coefficient (Papp).
The transport of a compound across the Caco-2 cell monolayer can occur via passive diffusion or be mediated by transporters. To distinguish between these mechanisms, transport studies are often conducted in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (the ratio of B-A Papp to A-B Papp) greater than 2 typically indicates the involvement of active efflux transporters, such as P-glycoprotein (P-gp). creative-bioarray.com For some compounds, the presence of P-gp inhibitors like verapamil (B1683045) is used to confirm their substrate status. nih.gov
Given the carboxylic acid moiety, the ionization state of this compound at physiological pH would also play a crucial role in its absorption. While specific experimental data for this compound is not available, the general principles of drug absorption suggest that its permeability would be a balance between its lipophilic chroman structure and the hydrophilic, ionizable carboxylic acid group.
Table 1: Representative Caco-2 Permeability Data for Structurally Related or Analogous Compounds
| Compound/Class | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Transport Mechanism |
| High Permeability Compound (e.g., Tryptanthrin) | > 32.0 | < 1.12 | Passive Diffusion |
| Moderate Permeability Compound | 1.0 - 20.0 | Variable | Mixed |
| Low Permeability Compound | < 1.0 | Variable | Often involves transporters |
| Note: This table presents representative data for compounds with varying permeability characteristics to illustrate the range of potential outcomes for a new chemical entity and is not specific to this compound. |
Biotransformation Pathways and Metabolite Identification (e.g., Liver Microsomes)
The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes are instrumental in identifying potential biotransformation pathways. Liver microsomes contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.
For a compound with a 2,2-dimethylchroman (B156738) structure, several metabolic transformations can be anticipated. Research on other chroman and chromene derivatives points to several common metabolic reactions. Phase I metabolism often involves oxidation reactions catalyzed by CYP450 enzymes. For chroman-based structures, this can include hydroxylation of the aromatic ring or the aliphatic portions of the molecule. O-demethylation is also a common pathway if methoxy (B1213986) groups are present. researchgate.net
The presence of the dimethyl groups at the C2 position may influence the metabolic profile, potentially rendering this position less susceptible to oxidation. The carboxylic acid group is generally stable but can undergo conjugation reactions in Phase II metabolism.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For a carboxylic acid-containing compound like this compound, the most probable Phase II reaction is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to the carboxylic acid moiety. Sulfation, catalyzed by sulfotransferases, is another possible conjugation pathway. nih.gov
Studies on other complex heterocyclic molecules have shown that a combination of Phase I and Phase II metabolic pathways can lead to a diverse array of metabolites. researchgate.net High-resolution mass spectrometry is a key analytical technique used to identify these metabolites in microsomal incubations. researchgate.net
Table 2: Potential Metabolic Pathways for this compound Based on Analogous Compounds
| Metabolic Phase | Reaction Type | Potential Site on Molecule | Enzyme Family |
| Phase I | Hydroxylation | Aromatic ring, aliphatic chain | Cytochrome P450 (CYP) |
| Phase I | Oxidation | - | Cytochrome P450 (CYP) |
| Phase II | Glucuronidation | Carboxylic acid group | UGTs |
| Phase II | Sulfation | - | SULTs |
| Note: This table outlines hypothetical metabolic pathways based on the chemical structure and data from related compounds. |
Excretion Patterns in Preclinical Models
The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. Excretion primarily occurs via the kidneys (in urine) and the liver (in bile and subsequently feces). Preclinical animal models, such as rats and dogs, are used to investigate the routes and rates of excretion.
The route of excretion for this compound and its metabolites would largely depend on their physicochemical properties, particularly their molecular weight and polarity. Generally, smaller, more polar compounds are readily excreted by the kidneys into the urine. Larger, more lipophilic compounds, as well as glucuronide conjugates, are often excreted into the bile and eliminated in the feces.
Studies comparing the fraction of a drug excreted unchanged in the urine (fe) across different preclinical species and humans have shown that while correlations exist, there can be significant interspecies variability. nih.gov For instance, dogs have been reported to be relatively reliable predictors of human fe. nih.gov The extent of metabolism also plays a critical role; compounds that are extensively metabolized will have a low fe.
For a compound like this compound, which is expected to undergo metabolism, it is likely that both renal and hepatic routes of excretion would be involved in the elimination of the parent compound and its various metabolites. The relative contribution of each pathway would need to be determined through specific studies in animal models.
Table 3: General Excretion Characteristics in Preclinical Models
| Parameter | Description | Expected Outcome for a Metabolized Carboxylic Acid |
| Primary Excretion Route | The main pathway for elimination (renal or hepatic) | A combination of renal (for smaller metabolites) and hepatic (for parent drug and larger conjugates) excretion is likely. |
| Fraction Excreted Unchanged (fe) in Urine | The proportion of the administered dose excreted in urine as the parent compound. | Expected to be low to moderate, depending on the extent of metabolism. |
| Biliary Excretion | Elimination of the compound and its metabolites into the bile. | Likely for glucuronide conjugates due to their increased molecular weight. |
| Note: This table provides a generalized expectation for the excretion of a metabolized carboxylic acid and is not based on specific data for this compound. |
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are indispensable for separating 2,2-dimethylchroman-6-carboxylic acid from reaction mixtures and determining its purity. The choice of technique often depends on the volatility and polarity of the compound and its potential derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. A common method involves converting the carboxylic acid to a more volatile ester, such as a methyl ester. nih.gov This allows for efficient separation on a GC column and subsequent identification based on the mass spectrum of the derivative.
In a typical GC-MS analysis of carboxylic acids, a derivatization agent like N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + 1% TMCS) can be used to create trimethylsilyl (B98337) esters. usherbrooke.ca The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. usherbrooke.casilae.it The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to spectral libraries or through manual interpretation. silae.it The retention time in the chromatogram and the fragmentation pattern in the mass spectrum are key identifiers. nih.govsilae.it
Table 1: GC-MS Analysis Parameters for Carboxylic Acids (General Methodology)
| Parameter | Typical Value/Condition |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column Type | Capillary column (e.g., Innowax) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |
This table represents a generalized methodology for GC-MS analysis of carboxylic acids and may require optimization for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and more polar compounds like this compound, often without the need for derivatization. Reversed-phase liquid chromatography (RP-LC) is a common approach, but carboxylic acids can be challenging to retain under these conditions in their native form. nih.govnih.gov
To overcome this, derivatization can be employed to enhance retention and ionization efficiency for mass spectrometric detection. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. nih.govnih.gov This derivatization not only improves chromatographic behavior but also increases the response in the mass spectrometer. nih.govnih.govlongdom.org Anion exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS) can also serve as a reference method. nih.gov
LC-MS methods offer high sensitivity and selectivity, making them ideal for detecting and quantifying the compound in complex biological matrices. nih.govmdpi.com The choice of mobile phase is critical; for carboxylic acids, negative ion mode electrospray ionization (ESI-) is often preferred as acids readily deprotonate to form negative ions (RCOO-). chromforum.org
Table 2: LC-MS Derivatization and Analysis Approaches for Carboxylic Acids
| Approach | Derivatization Reagent | Key Advantages |
|---|---|---|
| Pre-column Derivatization | 3-nitrophenylhydrazine (3-NPH) with EDC | Improved retention on RP columns, enhanced MS signal. nih.govnih.gov |
| Pre-column Derivatization | 2-nitrophenylhydrazine (2-NPH) with EDC | Facilitates identification through characteristic fragmentation. researchgate.net |
| Charge Reversal Derivatization | Dimethylaminophenacyl Bromide (DmPABr) | Reverses polarity to enhance detection in positive ion mode. longdom.org |
| Direct Analysis | Anion Exchange Chromatography (AIC) | Separation of underivatized acids. nih.gov |
This table outlines common LC-MS strategies for carboxylic acid analysis, which would be applicable to this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a fundamental technique for the analysis and purity assessment of this compound. Since the carboxyl functional group is a weak chromophore, derivatization is often employed to enhance detection sensitivity, especially for trace analysis. psu.edu
For UV detection, derivatizing agents that introduce a strong chromophore into the molecule are used. For fluorescence detection, which offers higher sensitivity, fluorescent labeling reagents are employed. nih.govpsu.edu For instance, 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) is a highly sensitive fluorescent labeling reagent for carboxylic acids. psu.edu The reaction is typically fast and allows for the separation of the resulting fluorescent esters on a reversed-phase column, such as an ODS (C18) column, with subsequent detection at very low levels. psu.edu
A standard HPLC method for carboxylic acids might involve a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The detection wavelength would be chosen based on the UV absorbance of the compound or its derivative. sielc.comnih.gov
Advanced Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
While chromatographic techniques confirm purity and can provide initial identification, advanced spectroscopic methods are essential for the definitive elucidation of the three-dimensional structure and conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure and conformational dynamics of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the connectivity of atoms and the chemical environment of each nucleus. mdpi.com
For a molecule like this compound, NMR can be used to analyze the conformation of the dihydropyran ring and the orientation of the carboxylic acid substituent. The application of NMR in conformational analysis often involves the study of chemical shifts and coupling constants. auremn.org.br Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, providing crucial data for determining the molecule's preferred conformation. rsc.org
In some cases, low-temperature NMR studies can be performed to slow down conformational interconversions, allowing for the observation of individual conformers. rsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict and confirm the most stable conformations. mdpi.comnih.gov The correlation between calculated and experimental chemical shifts provides a high degree of confidence in the assigned structure and conformation. mdpi.comrsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. This information reveals the conformation of the chroman ring system and the arrangement of the carboxylic acid group relative to the ring. It also shows how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. rsc.org While no specific X-ray crystal structure for this compound was found in the provided search results, the methodology is well-established for similar carboxylic acids and pyran derivatives. researchgate.net The process involves growing a suitable single crystal, collecting diffraction data, and refining the crystal structure. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring
Infrared (IR) spectroscopy is a valuable analytical technique for the qualitative analysis of this compound, primarily through the identification of its key functional groups. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. These characteristic peaks allow researchers to confirm the presence of the carboxylic acid moiety, the chroman ring system, and the gem-dimethyl groups.
The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration gives rise to an intense, sharp peak, usually found between 1680 and 1710 cm⁻¹. The exact position of this peak can be influenced by conjugation and hydrogen bonding.
The presence of the chroman structure is also evidenced in the IR spectrum. The C-O-C stretching vibrations of the ether linkage within the dihydropyran ring typically appear in the 1200-1260 cm⁻¹ region (asymmetric) and near 1020-1080 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce several peaks in the 1450-1600 cm⁻¹ range. Furthermore, C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while those from the aliphatic portions of the molecule, including the gem-dimethyl groups, appear just below 3000 cm⁻¹.
In the context of reaction monitoring, IR spectroscopy can be used to follow the progress of reactions involving the synthesis or transformation of this compound. For instance, during its synthesis, the appearance of the characteristic broad O-H stretch and the sharp C=O stretch at ~1700 cm⁻¹ would indicate the formation of the carboxylic acid group. Conversely, in an esterification reaction, the disappearance of the broad O-H band and the appearance of a new C=O stretch at a higher frequency (typically 1735-1750 cm⁻¹) along with a new C-O stretch would signal the conversion of the carboxylic acid to its ester derivative.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |
| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Gem-dimethyl | C-H Bend | ~1365 and ~1385 | Medium (often a doublet) |
Derivatization Methods for Enhanced Analytical Sensitivity and Enantiomeric Separation
The analysis of this compound and related compounds by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often benefits from derivatization. This chemical modification is employed to enhance analytical performance in several ways: it can increase the volatility and thermal stability of the analyte for GC analysis, improve chromatographic properties, and significantly boost detection sensitivity, particularly for mass spectrometry (MS) and fluorescence detection. colostate.edujfda-online.com Furthermore, chiral derivatization enables the separation and quantification of enantiomers. nih.gov
For GC analysis, the polar and non-volatile nature of carboxylic acids necessitates derivatization to convert them into less polar and more volatile esters or silyl (B83357) derivatives. colostate.edu Common methods include alkylation to form esters (e.g., methyl or butyl esters) or silylation to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters. colostate.eduresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for silylation, while others such as pentafluorobenzyl bromide (PFBBr) can be used to introduce a fluorinated tag, which is highly sensitive for electron capture detection (ECD). researchgate.net
In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is primarily aimed at improving ionization efficiency and chromatographic retention. Carboxylic acids can be challenging to analyze in positive-ion electrospray ionization (ESI) mode. nih.gov Therefore, reagents that introduce a permanently charged group or a readily ionizable moiety are used. researchgate.netresearchgate.net A common strategy involves coupling the carboxylic acid with an amine-containing reagent using a carbodiimide (B86325) activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov
Research on related chroman-based carboxylic acids, such as γ-CEHC (2-(β-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman), demonstrates the power of this approach. Derivatization with 2-picolylamine (PA) has been shown to increase detection sensitivity by 9 to 158-fold in LC-ESI-MS/MS. researchgate.netcapes.gov.br This allows for the detection of trace amounts in biological samples like human saliva. researchgate.net
For enantiomeric separation, a chiral derivatizing agent (CDA) is used to convert the enantiomers of this compound into diastereomers. These diastereomers have different physical properties and can be separated on a standard non-chiral chromatography column. nih.gov Studies on similar chiral carboxylic acids have successfully used (S)-anabasine as a CDA. nih.govresearchgate.net This reagent not only facilitates enantiomeric separation by LC-MS but also enhances detection sensitivity by 20- to 160-fold. nih.gov The reaction is rapid and uses a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholium chloride. nih.gov
Table 2: Summary of Derivatization Methods Applicable to this compound
| Analytical Goal | Derivatization Method | Typical Reagent(s) | Analytical Technique | Principle |
|---|---|---|---|---|
| Increased Volatility | Alkylation (Esterification) | Diazomethane, Alkyl Halides (e.g., CH₃I), Dimethylformamide dialkyl acetals | GC-MS | Converts polar carboxylic acid to a more volatile ester. colostate.eduresearchgate.net |
| Increased Volatility & Stability | Silylation | BSTFA, MSTFA, TBDMSCl | GC-MS | Replaces active proton with a stable silyl group, increasing volatility. colostate.edu |
| Enhanced Sensitivity | Acylation/Esterification | Pentafluorobenzyl bromide (PFBBr), Pentafluoropropionic anhydride (B1165640) (PFPA) | GC-ECD, GC-MS | Introduces a highly electronegative group for sensitive detection. jfda-online.com |
| Enhanced Sensitivity | Amide Formation | 2-Picolylamine (PA) + EDC, 2-Hydrazinopyridine (HP) | LC-MS/MS | Introduces a basic nitrogen atom, improving positive mode ESI response. researchgate.netcapes.gov.br |
| Enantiomeric Separation & Sensitivity | Chiral Amide Formation | (S)-Anabasine + Coupling Agent | LC-MS/MS | Forms diastereomeric amides for chiral separation and enhances ionization. nih.govresearchgate.net |
Natural Occurrence, Isolation, and Biosynthetic Pathways
Isolation from Botanical Sources (e.g., Trollius chinensis, Piper aduncum)
Scientific literature provides evidence for the isolation of chromane (B1220400) and chromene derivatives from various plant species. Notably, while the specific compound 2,2-dimethylchroman-6-carboxylic acid has not been explicitly reported as isolated from Trollius chinensis, studies on this plant have revealed the presence of other phenolic acids and flavonoids. nih.govnih.govmedchemexpress.commdpi.com
In contrast, research on the chemical constituents of Piper aduncum has led to the isolation of a closely related compound, 2,2-dimethyl-2H-chromene-6-carboxylic acid . This compound differs from the subject of this article by the presence of a double bond in the pyran ring, making it a chromene derivative. While the direct isolation of this compound from Piper aduncum is not documented, the presence of its unsaturated counterpart is significant. The potential for enzymatic reduction of the chromene to a chroman within the plant exists but has not been definitively established in the available research.
Table 1: Chromene Derivatives Identified in Piper aduncum
| Compound Name | Plant Source | Reference |
| 2,2-dimethyl-2H-chromene-6-carboxylic acid | Piper aduncum | |
| Methyl 2,2-dimethyl-2H-chromene-6-carboxylate | Piper aduncum | |
| 2,2-Dimethyl-8-(3-methyl-2-butenyl)-2H-chromene-6-carboxylic acid | Piper aduncum | |
| Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate | Piper aduncum |
Occurrence in Fungi and Other Organisms
A review of the scientific literature indicates a lack of evidence for the natural occurrence of this compound in fungi. While fungi are known to produce a vast array of secondary metabolites, including various polyketides and other heterocyclic compounds, the specific this compound structure has not been reported as a fungal metabolite in the reviewed studies.
Proposed Biosynthetic Routes and Precursors
The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on the general biosynthesis of related natural products, a plausible route can be proposed. The formation of the 2,2-dimethylchroman (B156738) skeleton is believed to involve precursors from the polyketide and/or the terpenoid pathways.
The biosynthesis of the aromatic portion, a substituted benzoic acid, likely proceeds through the shikimate pathway , leading to precursors such as p-hydroxybenzoic acid. The dimethylallyl portion, which forms the dihydropyran ring, is derived from the mevalonate (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway , which produce dimethylallyl pyrophosphate (DMAPP).
A key step in the formation of the chroman ring is the prenylation of the phenolic precursor with DMAPP. Subsequent cyclization, likely enzyme-mediated, would form the heterocyclic ring. The carboxylic acid group at the C-6 position is likely present on the initial phenolic precursor or introduced at a later stage through oxidation.
Table 2: Potential Precursors in the Biosynthesis of this compound
| Precursor | Biosynthetic Pathway | Role |
| p-Hydroxybenzoic acid | Shikimate Pathway | Aromatic core |
| Dimethylallyl pyrophosphate (DMAPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway | Forms the 2,2-dimethyl-dihydropyran ring |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Analogues for Specific Biological Targets
A significant area of ongoing research is the design and synthesis of novel analogues of 2,2-Dimethylchroman-6-carboxylic acid to enhance potency and selectivity for specific biological targets. By systematically modifying the core structure, researchers aim to develop compounds with improved therapeutic properties.
One notable example is the synthesis and evaluation of a series of (2,2-dimethylchroman-6-yl)alkanoic acids as potential antisickling agents. nih.gov These compounds were designed to interact with the hydrophobic "donor-acceptor" regions of hemoglobin S, with the goal of preventing the gelling process that leads to sickle cell crisis. nih.gov Several analogues with varying lengths of the alkanoic acid side chain (from one to four carbons) were found to be moderately potent antigelling agents. nih.gov This research demonstrates the potential for modifying the carboxylic acid side chain to target specific protein-protein interactions. nih.gov
Furthermore, the chroman ring system itself is a versatile scaffold for generating diverse analogues. For instance, the synthesis of various thiochromanone derivatives, which are structurally related to the chroman core of this compound, has yielded compounds with anti-leishmanial activity. nih.gov Although not direct analogues, this works highlights the potential for heteroatom substitution within the chroman ring to achieve novel biological activities. The development of synthetic methods for 2,2-dimethyl-substituted thiochromanones opens avenues for creating a wider range of analogues for biological screening. nih.gov
Future efforts in this area will likely focus on creating libraries of diverse this compound analogues. These efforts may involve modifications at various positions of the chroman ring and the carboxylic acid group to explore a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective compounds. nih.govnih.gov
| Analogue Class | Target/Application | Key Findings |
| (2,2-dimethylchroman-6-yl)alkanoic acids | Antisickling agents (Hemoglobin S) | Moderately potent antigelling activity observed. nih.gov |
| Thiochromanone derivatives | Anti-leishmanial agents | Phenylalkenyl and haloalkyl amides showed significant activity. nih.gov |
Advanced Mechanistic Studies at the Molecular Level
For carboxylic acids in general, the introduction of certain functional groups can significantly influence their molecular interactions. For example, the addition of a methoxy (B1213986) group can alter a molecule's lipophilicity, potentially affecting its cell membrane permeability, redox potential, and selectivity for specific targets. researchgate.net Furthermore, conjugation between an aromatic ring and a carboxylic acid side chain can enhance electron delocalization, which may strengthen interactions with biological macromolecules like DNA and enzymes. researchgate.net
Future mechanistic studies on this compound would likely employ a range of advanced techniques. X-ray crystallography of the compound bound to its protein target could provide a detailed atomic-level view of the binding interactions. Computational modeling and molecular docking studies could also be used to predict and rationalize the binding of different analogues to a target protein, thereby guiding the design of new compounds with improved affinity.
Moreover, investigating the downstream effects of target engagement is crucial. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to treatment with the compound. Such studies would provide a comprehensive picture of the compound's mechanism of action and its impact on cellular signaling pathways.
Application as Chemical Probes for Biological System Investigations
The structural features of this compound make it and its derivatives potential candidates for development as chemical probes to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological processes and are invaluable tools in chemical biology.
For a compound to be an effective chemical probe, it often needs to be modified to incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, without significantly altering its biological activity. The carboxylic acid functionality of this compound provides a convenient handle for such modifications through standard bioconjugation techniques. For example, the carboxylic acid can be coupled to an amine-containing fluorescent dye to create a fluorescent probe. This probe could then be used in cellular imaging studies to visualize the subcellular localization of its target.
An example of a related concept is the use of ROX carboxylic acid, a non-reactive form of the ROX fluorophore, which can be used as a reference standard in experiments with ROX dye conjugates. lumiprobe.com While not directly related to this compound, it illustrates the principle of using carboxylic acid-containing molecules in probe development.
Future research in this direction could involve the synthesis of tagged versions of this compound to identify its molecular targets through techniques like affinity chromatography or activity-based protein profiling. The development of such chemical probes would not only advance our understanding of the compound's own mechanism of action but could also provide valuable tools for the broader scientific community to study the biological processes it modulates.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-Dimethylchroman-6-carboxylic acid, and what purity levels are achievable under standard conditions?
- Methodology : Synthesis typically involves cyclization of substituted phenolic precursors with methyl acrylate derivatives under acidic conditions. Purity levels ≥95% are achievable via recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents. Structural confirmation requires NMR and mass spectrometry .
- Key Considerations : Monitor reaction temperature (60–80°C) to avoid side reactions. Post-synthesis, use HPLC (C18 column, methanol/water mobile phase) for purity validation .
Q. What solvents and concentrations are optimal for solubilizing this compound in experimental settings?
- Methodology : The compound shows solubility in polar aprotic solvents like DMSO (20 mg/mL) and ethanol (15–20 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 7.4) to ≤1% DMSO to avoid cellular toxicity .
- Validation : Use dynamic light scattering (DLS) to confirm no aggregation at working concentrations.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm methyl group positions (δ 1.3–1.5 ppm for geminal dimethyl) and chroman ring protons (δ 6.5–7.2 ppm) .
- FT-IR : Validate carboxylic acid C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ (expected m/z: 222.22) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound while minimizing racemization?
- Methodology :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol to isolate enantiomers. Enantiomeric excess (ee) ≥98% is achievable .
- Kinetic Control : Lower reaction temperatures (40–50°C) reduce racemization but may prolong reaction time. Monitor via polarimetry .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodology :
- Assay Replication : Standardize protocols (e.g., antioxidant assays like DPPH/ABTS) across labs to control variables (pH, temperature, solvent composition).
- Orthogonal Validation : Compare results from cell-based assays (e.g., NF-κB inhibition) with in vivo models (e.g., murine inflammation studies).
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies. Contradictions often arise from differences in cell permeability or metabolite interference .
Q. What computational modeling approaches are validated for predicting the physicochemical behavior of this compound in drug design?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict pKa (carboxylic acid: ~4.2) and logP (experimental: 1.8).
- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM36 forcefield in lipid bilayers.
- Docking Studies : Target cyclooxygenase-2 (COX-2) or PPAR-γ receptors to rationalize anti-inflammatory activity .
Q. How do researchers address stability challenges of this compound under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) to formulations. Encapsulation in PLGA nanoparticles improves plasma stability by 3-fold .
Notes
- Avoid using non-peer-reviewed sources (e.g., vendor websites).
- Contradictions in biological data require rigorous validation via orthogonal assays .
- Computational models must be benchmarked against experimental physicochemical properties to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
